molecular formula C25H23NO2 B2983723 N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1022146-33-3

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2983723
CAS No.: 1022146-33-3
M. Wt: 369.464
InChI Key: MEGLWQFOYOQKCD-UHFFFAOYSA-N
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Description

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoyl group attached to a phenyl ring, which is further connected to a cyclopentane ring with a carboxamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3-aminobenzophenone with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic chemistry, N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in synthetic pathways .

Biology

Its structural features enable it to interact with specific biological targets, making it a valuable tool in biochemical assays .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions .

Industry

The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical modifications allows for the design of materials with tailored properties .

Mechanism of Action

The mechanism of action of N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and carboxamide groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with molecular targets that may not be achievable with other similar compounds .

Properties

IUPAC Name

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO2/c27-23(19-10-3-1-4-11-19)20-12-9-15-22(18-20)26-24(28)25(16-7-8-17-25)21-13-5-2-6-14-21/h1-6,9-15,18H,7-8,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGLWQFOYOQKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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